GR Binding Affinity: 5β-DHB Displays ~63-Fold Weaker Binding (Kd ~9.7 μM) than Corticosterone (Kd ~153 nM) in Rat Hepatocyte Competitive Displacement
In a direct competitive binding assay using [³H]dexamethasone in isolated rat hepatocytes, 5β-dihydrocorticosterone (5β-DHB) displayed a Kd of 9656 ± 3230 nM, which is approximately 63-fold weaker than corticosterone (Kd 153 ± 79 nM) and 29-fold weaker than its 5α-epimer 5α-dihydrocorticosterone (5α-DHB, Kd 336 ± 142 nM) [1]. By contrast, corticosterone, 5αTHB (Kd 268 ± 78 nM), and 5αDHB all displaced dexamethasone with Kd values in the nanomolar range, whereas 5β-reduced metabolites (5β-DHB and 5βTHB) exhibited Kd values in the micromolar range [1]. This establishes that 5β-reduction of corticosterone effectively ablates high-affinity GR binding, a property not shared by 5α-reduced counterparts.
| Evidence Dimension | Glucocorticoid receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 5β-DHB Kd = 9656 ± 3230 nM (n=6, p<0.001 vs corticosterone) |
| Comparator Or Baseline | Corticosterone Kd = 153 ± 79 nM; 5α-DHB Kd = 336 ± 142 nM; Dexamethasone Kd = 38 ± 8 nM |
| Quantified Difference | 5β-DHB binds ~63-fold weaker than corticosterone and ~29-fold weaker than 5α-DHB |
| Conditions | Isolated rat hepatocytes (2×10⁶ cells/mL), incubation at 4°C overnight, [³H]4-dexamethasone at 1.5 nM final concentration, competitive displacement format |
Why This Matters
This quantitative binding deficit means 5β-DHB serves as an ideal negative control in GR binding experiments, allowing researchers to distinguish specific GR-mediated effects from non-specific steroid interactions—a capability that neither corticosterone nor 5α-DHB can provide.
- [1] McInnes KJ, Livingstone DEW, Kenyon CJ, Chapman KE, Walker BR, Andrew R. 5α-Reduced glucocorticoids, novel endogenous activators of the glucocorticoid receptor. J Biol Chem. 2004;279(22):22908-22912. Table I and Fig. 2. View Source
